molecular formula C9H17N B13992919 1-(Cyclopropylmethyl)piperidine CAS No. 76787-83-2

1-(Cyclopropylmethyl)piperidine

Cat. No.: B13992919
CAS No.: 76787-83-2
M. Wt: 139.24 g/mol
InChI Key: FGRIVGLVHHUSHB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The cyclopropylmethyl group attached to the piperidine ring adds unique chemical properties to this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the cyclopropylmethyl group.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    Cyclohexylmethylpiperidine: A compound with a cyclohexylmethyl group instead of a cyclopropylmethyl group.

Uniqueness: 1-(Cyclopropylmethyl)piperidine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

76787-83-2

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine

InChI

InChI=1S/C9H17N/c1-2-6-10(7-3-1)8-9-4-5-9/h9H,1-8H2

InChI Key

FGRIVGLVHHUSHB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CC2

Origin of Product

United States

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